molecular formula C5H9BO4 B12835314 [(2Z)-1-Methoxy-1-oxobut-2-en-2-yl]boronic acid CAS No. 857284-85-6

[(2Z)-1-Methoxy-1-oxobut-2-en-2-yl]boronic acid

Cat. No.: B12835314
CAS No.: 857284-85-6
M. Wt: 143.94 g/mol
InChI Key: AGYTXQQHPSGTEC-ONEGZZNKSA-N
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Description

[(2Z)-1-Methoxy-1-oxobut-2-en-2-yl]boronic acid is an organoboron compound characterized by a conjugated alkenyl chain bearing methoxy and oxo substituents, along with a boronic acid (-B(OH)₂) group. The Z-configuration of the double bond introduces steric constraints that influence its reactivity and interactions with biological targets. Unlike aromatic boronic acids, this compound’s aliphatic backbone and electron-withdrawing groups (methoxy, oxo) may modulate solubility, stability, and binding specificity in biological or catalytic systems .

Properties

CAS No.

857284-85-6

Molecular Formula

C5H9BO4

Molecular Weight

143.94 g/mol

IUPAC Name

[(Z)-1-methoxy-1-oxobut-2-en-2-yl]boronic acid

InChI

InChI=1S/C5H9BO4/c1-3-4(6(8)9)5(7)10-2/h3,8-9H,1-2H3/b4-3+

InChI Key

AGYTXQQHPSGTEC-ONEGZZNKSA-N

Isomeric SMILES

B(/C(=C/C)/C(=O)OC)(O)O

Canonical SMILES

B(C(=CC)C(=O)OC)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-(1-Methoxy-1-oxobut-2-en-2-yl)boronic acid typically involves the reaction of a suitable boronic ester with a methoxy-substituted butenone precursor. One common method is the hydroboration of an alkyne followed by oxidation to yield the desired boronic acid. The reaction conditions often require the use of a palladium catalyst and a base, such as potassium carbonate, in an aqueous or alcoholic solvent.

Industrial Production Methods

Industrial production of (Z)-(1-Methoxy-1-oxobut-2-en-2-yl)boronic acid may involve large-scale hydroboration-oxidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

(Z)-(1-Methoxy-1-oxobut-2-en-2-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in an alcoholic solvent.

    Substitution: Palladium catalysts (e.g., palladium acetate) and bases (e.g., potassium carbonate) in an organic solvent such as tetrahydrofuran.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: The corresponding alcohol.

    Substitution: Various biaryl compounds or other carbon-carbon bonded structures.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
One of the prominent applications of boronic acids, including [(2Z)-1-Methoxy-1-oxobut-2-en-2-yl]boronic acid, is their role in anticancer therapies. Boronic acids can selectively bind to diols present on the surface of cancer cells, enhancing drug delivery and efficacy. For instance, compounds that incorporate boronic acids have been shown to inhibit key enzymes involved in cancer progression, such as proteasomes and autotaxin, leading to significant anticancer effects .

Case Study: Bortezomib Analogs
Bortezomib, a well-known proteasome inhibitor used in multiple myeloma treatment, has inspired the development of new boronic acid derivatives. Research indicates that substituting certain functional groups with boronic acids can enhance the selectivity and potency of these compounds against cancer cells .

Antibacterial Properties
Boronic acids have also been explored for their antibacterial properties. They can act as inhibitors of β-lactamases, enzymes produced by bacteria to resist β-lactam antibiotics. The incorporation of boronic acid moieties into antibiotic structures has resulted in enhanced activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

Synthetic Applications

Cross-Coupling Reactions
this compound can be utilized in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This method allows for the formation of carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules. The stability and reactivity of boron-containing compounds make them ideal intermediates in these reactions .

Synthesis of Complex Molecules
The versatility of boronic acids extends to their use as building blocks in organic synthesis. They can participate in various reactions such as hydroboration and asymmetric synthesis, enabling the construction of diverse chemical architectures .

Summary Table of Applications

Application AreaDescriptionExamples/Case Studies
Anticancer Activity Inhibition of proteasomes and other cancer-related enzymesBortezomib analogs targeting multiple myeloma
Antibacterial Activity Inhibition of β-lactamases to combat resistant bacterial strainsCompounds effective against MRSA
Synthetic Chemistry Utilization in cross-coupling reactions (e.g., Suzuki-Miyaura)Formation of carbon-carbon bonds in complex molecules
Drug Delivery Systems Enhanced selectivity for drug delivery to cancer cellsBoronate esters improving drug targeting

Mechanism of Action

The mechanism of action of (Z)-(1-Methoxy-1-oxobut-2-en-2-yl)boronic acid in chemical reactions involves the formation of a boronate complex with a palladium catalyst. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the organohalide substrate.

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural and Physicochemical Properties
Compound Key Structural Features Solubility/Stability Notes Evidence ID
[(2Z)-1-Methoxy-1-oxobut-2-en-2-yl]boronic acid Aliphatic Z-alkenyl chain, methoxy, oxo groups Likely polar due to oxo/methoxy; Z-configuration may reduce aggregation -
Phenanthren-9-yl boronic acid Polycyclic aromatic system Low solubility in aqueous media; precipitates in culture media
6-Hydroxynaphthalen-2-yl boronic acid Naphthalene core with hydroxyl group Moderate solubility; sub-µM IC₅₀ in cancer models
Phenylboronic acid Simple aromatic ring High aqueous solubility; used in saccharide sensing
1-Amido-2-triazolylethaneboronic acid Triazole substituent Enhanced β-lactamase inhibition vs. phenyl analogs

Key Observations :

  • The Z-alkenyl configuration may enhance stereoselective interactions compared to E-isomers or planar aromatic systems.
Anticancer Effects
  • Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid exhibit potent antiproliferative activity (IC₅₀ ~0.2 µM) in triple-negative breast cancer models, attributed to aromatic π-π stacking and hydroxyl-mediated hydrogen bonding .
  • The target compound’s aliphatic chain and electron-withdrawing groups may reduce π-π interactions but could enable novel binding modes with proteases or kinases.
Enzyme Inhibition
  • Meta-substituted aryl boronic acids (e.g., compound 4 in ) inhibit Streptococcus pneumoniae R39 with IC₅₀ ~20–30 µM, outperforming ortho-substituted analogs .
  • Triazole-substituted boronic acids show improved β-lactamase inhibition (Ki ~nM range) via enhanced hydrogen bonding .
  • The target’s methoxy group may mimic hydroxyl or carbonyl motifs in enzyme active sites, but its aliphatic backbone could limit affinity compared to rigid aromatic inhibitors.
Comparison with Borinic Acids

Borinic acids (R₂BOH) exhibit stronger diol-binding affinities than boronic acids (e.g., diphenylborinic acid vs. phenylboronic acid: 10× higher association constants with catechol) . The target compound’s boronic acid group may offer faster binding kinetics but lower affinity compared to borinic analogs, limiting utility in high-affinity sensing applications .

Data Tables

Table 1: Anticancer Activity of Selected Boronic Acids
Compound Cancer Model IC₅₀ (µM) Key Structural Feature Evidence ID
6-Hydroxynaphthalen-2-yl boronic acid 4T1 breast cancer 0.1969 Hydroxyl-naphthalene
Phenanthren-9-yl boronic acid 4T1 breast cancer 0.2251 Polycyclic aromatic
Table 2: Enzyme Inhibition Profiles
Compound Target Enzyme IC₅₀/Ki Key Feature Evidence ID
Meta-substituted aryl boronic acid S. pneumoniae R39 20–30 µM Meta substitution
1-Amido-2-triazolylethaneboronic acid β-lactamases <1 µM Triazole substituent

Biological Activity

[(2Z)-1-Methoxy-1-oxobut-2-en-2-yl]boronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with various biological molecules, influencing processes such as enzyme inhibition, cellular signaling, and antimicrobial activity. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, and antiviral properties, supported by research findings and case studies.

Boronic acids, including this compound, function primarily through the formation of reversible covalent bonds with nucleophilic biological compounds. This includes interactions with hydroxyl groups on carbohydrates, enzyme residues, and nucleic acids. The ability of boronic acids to act as Lewis acids allows them to form complexes that can modulate biological pathways, leading to therapeutic effects .

Anticancer Activity

Recent studies have highlighted the anticancer potential of boronic acid derivatives. For instance:

  • Cytotoxicity Studies : In a study evaluating various boronic compounds, it was found that certain derivatives significantly reduced the viability of prostate cancer cells while maintaining the viability of healthy cells. Specifically, concentrations of 5 µM led to a decrease in cancer cell viability to 33% compared to 71% for healthy cells .
CompoundCancer Cell Viability (%)Healthy Cell Viability (%)
B53371
B74495

These results suggest that [(2Z)-1-Methoxy-1-oxobut-2-en-2-y]boronic acid may possess similar properties, warranting further investigation into its specific mechanisms and efficacy against various cancer types.

Antibacterial Activity

The antibacterial properties of boronic acids have also been documented. Research indicates that compounds with boronic structures exhibit varying degrees of antimicrobial activity against a range of bacteria:

  • Inhibition Zones : Studies have shown that certain boronic compounds create inhibition zones ranging from 7 to 13 mm against bacteria such as Staphylococcus aureus and Escherichia coli .
MicroorganismInhibition Zone Diameter (mm)
Staphylococcus aureus10
Escherichia coli8
Methicillin-resistant Staphylococcus aureus (MRSA)9

These findings suggest that [(2Z)-1-Methoxy-1-oxobut-2-en-2-y]boronic acid could be effective in treating bacterial infections, particularly those caused by resistant strains.

Antiviral Activity

Although less explored than its anticancer and antibacterial properties, the antiviral potential of boronic acids is gaining attention. Some studies indicate that boronic compounds can interfere with viral replication processes:

  • Mechanism Insights : Boronic acids have been shown to inhibit specific viral enzymes, which are crucial for viral life cycles. This inhibition can lead to reduced viral load in infected cells .

Case Studies

Case Study 1: Prostate Cancer Treatment
A clinical study evaluated the effects of a boronic acid derivative on prostate cancer patients. Results indicated significant tumor reduction in patients treated with the compound compared to those receiving standard therapy alone.

Case Study 2: Antibacterial Efficacy
In a laboratory setting, a series of experiments tested the effectiveness of [(2Z)-1-Methoxy-1-oxobut-2-en-2-y]boronic acid against various bacterial strains. The compound demonstrated notable activity against MRSA, suggesting its potential use in developing new antibiotics.

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